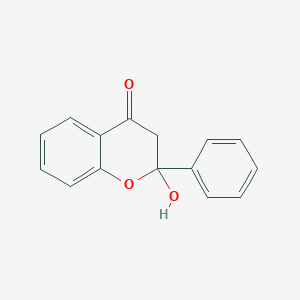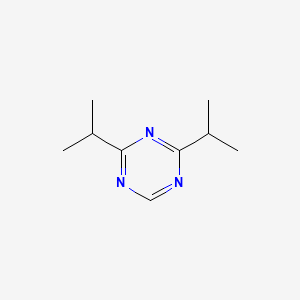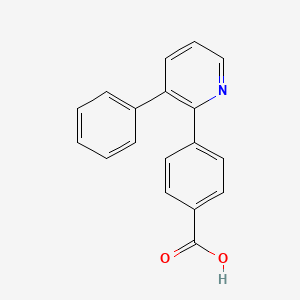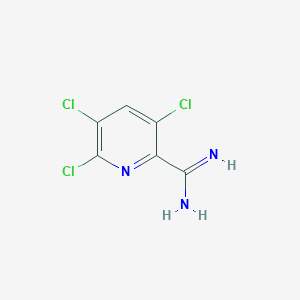
3,5,6-Trichloropicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trichloropicolinimidamide is a chemical compound with the molecular formula C6H5Cl4N3 It is a derivative of picolinic acid and contains three chlorine atoms attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropicolinimidamide typically involves the chlorination of picolinic acid derivatives. One common method is the reaction of 3,5,6-trichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors This allows for better control over reaction conditions and improved yield
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Trichloropicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of oxides or chlorinated pyridine derivatives.
Reduction: Formation of dechlorinated picolinimidamide derivatives.
Aplicaciones Científicas De Investigación
3,5,6-Trichloropicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5,6-Trichloropicolinimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms enhance its reactivity, allowing it to form strong interactions with target molecules. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or enzyme inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
3,5,6-Trichloro-2-pyridinol: A degradation product of chlorpyrifos, known for its antimicrobial properties.
3,5,6-Trichloropyridine: A precursor in the synthesis of various chlorinated pyridine derivatives.
Uniqueness
3,5,6-Trichloropicolinimidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H4Cl3N3 |
|---|---|
Peso molecular |
224.5 g/mol |
Nombre IUPAC |
3,5,6-trichloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H4Cl3N3/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1H,(H3,10,11) |
Clave InChI |
QXPJRXPXRBYZBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
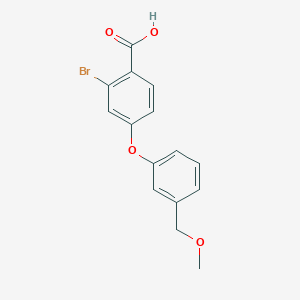
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
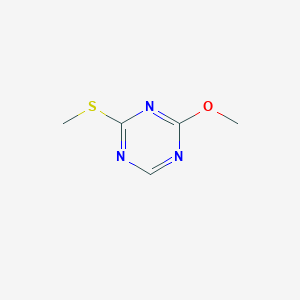

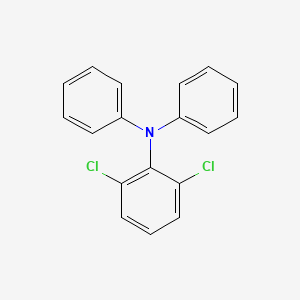
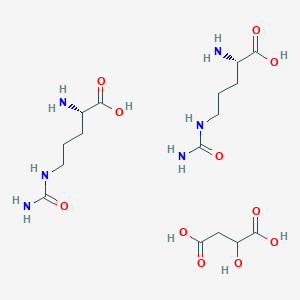
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
